Methyl 4-fluoro-3-oxobutanoate
Overview
Description
Methyl 4-fluoro-3-oxobutanoate is an organic compound with the molecular formula C5H7FO3 and a molecular weight of 134.11 g/mol . It is a fluorinated ester, which is often used as an intermediate in organic synthesis due to its reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-3-oxobutanoate can be synthesized through various methods. One common route involves the fluorination of methyl acetoacetate. The reaction typically requires a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are optimized for yield and purity, utilizing advanced fluorinating agents and catalysts to achieve efficient conversion rates. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-fluoro-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-oxobutanoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxobutanoate: Lacks the fluorine atom, resulting in different reactivity and biological properties.
Ethyl 4-fluoro-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-chloro-3-oxobutanoate: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
Methyl 4-fluoro-3-oxobutanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
methyl 4-fluoro-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYJRDRXGWCIND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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